molecular formula C39H66O14 B12729917 Alloside B CAS No. 142735-55-5

Alloside B

Cat. No.: B12729917
CAS No.: 142735-55-5
M. Wt: 758.9 g/mol
InChI Key: JPJDIOVDAAVUNF-VQEDGKDMSA-N
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Description

Alloside B is a steroid glycoside compound that has been identified in various plants, particularly in the Allium family, such as anzur onions. It is known for its unique structure and potential biological activities, including hypolipidemic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alloside B can be extracted from natural sources like anzur onions. The extraction process involves several steps, including thin-layer chromatography (TLC) and various spectroscopic techniques such as IR, mass spectrometry, and NMR . The yield of this compound from air-dried raw material is relatively low, around 0.013% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specific occurrence in certain plants and the complexity of its extraction process. The focus remains on laboratory-scale extraction and purification.

Chemical Reactions Analysis

Types of Reactions

Alloside B undergoes several chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as methyl glycosides and acetylated compounds .

Scientific Research Applications

Mechanism of Action

The hypolipidemic activity of Alloside B is attributed to its ability to interact with lipid metabolism pathways. It is believed to inhibit the synthesis of cholesterol and promote the excretion of bile acids, thereby reducing overall cholesterol levels .

Comparison with Similar Compounds

Alloside B is structurally similar to other steroid glycosides such as:

Uniqueness

What sets this compound apart is its specific structure, which includes a cholestane backbone with glycosidic linkages at specific positions. This unique structure contributes to its distinct biological activities .

List of Similar Compounds

Properties

CAS No.

142735-55-5

Molecular Formula

C39H66O14

Molecular Weight

758.9 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(10R,13S,16R,17R)-3-hydroxy-17-[(2S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H66O14/c1-17(2)6-9-24(43)18(3)29-25(50-36-34(48)32(46)30(44)26(15-40)51-36)14-23-21-8-7-19-12-20(42)13-28(39(19,5)22(21)10-11-38(23,29)4)53-37-35(49)33(47)31(45)27(16-41)52-37/h7,17-18,20-37,40-49H,6,8-16H2,1-5H3/t18-,20?,21?,22?,23?,24?,25-,26-,27-,28?,29+,30+,31-,32+,33+,34-,35-,36+,37+,38+,39+/m1/s1

InChI Key

JPJDIOVDAAVUNF-VQEDGKDMSA-N

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](CC2[C@@]1(CCC3C2CC=C4[C@@]3(C(CC(C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O[C@@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)C(CCC(C)C)O

Canonical SMILES

CC(C)CCC(C(C)C1C(CC2C1(CCC3C2CC=C4C3(C(CC(C4)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)OC6C(C(C(C(O6)CO)O)O)O)O

Origin of Product

United States

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